Methyl 3-formyl-1H-indazole-7-carboxylate
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Overview
Description
“Methyl 3-formyl-1H-indazole-7-carboxylate” is a chemical compound that belongs to the indazole class. It has a molecular weight of 204.18 g/mol. It is a pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis of indazoles, the class to which this compound belongs, has been the subject of recent research . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The InChI code for “Methyl 3-formyl-1H-indazole-7-carboxylate” is 1S/C11H9NO3/c1-15-11(14)9-4-2-3-8-7(6-13)5-12-10(8)9/h2-6,12H,1H3
.
Chemical Reactions Analysis
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain the indazole structural motif .
Physical And Chemical Properties Analysis
“Methyl 3-formyl-1H-indazole-7-carboxylate” is a pale-yellow to yellow-brown solid .
Scientific Research Applications
Synthesis of Indole Derivatives
“Methyl 3-formyl-1H-indazole-7-carboxylate” is used in the synthesis of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Anticancer Applications
Indazole-containing heterocyclic compounds, including “Methyl 3-formyl-1H-indazole-7-carboxylate”, have been used in the development of anticancer drugs . For example, a series of new 3-amino-N-phenyl-1H-indazole-1-carboxamides were synthesized and evaluated for their in vitro antineoplastic activity against 60 clinically isolated human cancer cell lines .
Antihypertensive Applications
Indazole-containing compounds are also used as antihypertensive agents . The unique structure of “Methyl 3-formyl-1H-indazole-7-carboxylate” could potentially be leveraged in the development of new antihypertensive drugs .
Antidepressant Applications
“Methyl 3-formyl-1H-indazole-7-carboxylate” could be used in the synthesis of antidepressant drugs . The indazole structural motif is present in several recently marketed drugs .
Anti-inflammatory Applications
Indazole-containing compounds have been used in the development of anti-inflammatory drugs . The unique structure of “Methyl 3-formyl-1H-indazole-7-carboxylate” could potentially be leveraged in the development of new anti-inflammatory drugs .
Antibacterial Applications
“Methyl 3-formyl-1H-indazole-7-carboxylate” could be used in the synthesis of antibacterial drugs . The indazole structural motif is present in several recently marketed drugs .
Drug Discovery
“Methyl 3-formyl-1H-indazole-7-carboxylate” is a versatile chemical compound used in scientific research. Its unique structure allows for diverse applications, ranging from drug discovery to material synthesis.
Material Synthesis
“Methyl 3-formyl-1H-indazole-7-carboxylate” can also be used in material synthesis. Its unique structure and properties make it a valuable compound in the development of new materials.
Mechanism of Action
Target of Action
Methyl 3-formyl-1H-indazole-7-carboxylate is a derivative of indazole . Indazoles are a significant heterocyclic system in natural products and drugs, playing a main role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body . .
Mode of Action
Indazole derivatives, in general, have been found to inhibit, regulate, and/or modulate various kinases, playing a role in the treatment of diseases such as cancer .
Biochemical Pathways
Indazole derivatives are known to interact with various biochemical pathways, influencing cell biology .
Pharmacokinetics
The compound’s molecular weight is 20418, and it has a LogP value of 102 , which may influence its bioavailability.
Result of Action
Indazole derivatives, in general, have been found to exhibit various biologically vital properties .
Action Environment
It is recommended to store the compound in an inert atmosphere at 2-8°c .
Safety and Hazards
properties
IUPAC Name |
methyl 3-formyl-2H-indazole-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)7-4-2-3-6-8(5-13)11-12-9(6)7/h2-5H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPVQYHYAQLCDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C(NN=C21)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-formyl-1H-indazole-7-carboxylate |
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